molecular formula C8H13ClO2 B14804415 Hept-1-en-4-yl carbonochloridate CAS No. 88986-47-4

Hept-1-en-4-yl carbonochloridate

Cat. No.: B14804415
CAS No.: 88986-47-4
M. Wt: 176.64 g/mol
InChI Key: AXLLJULSEHVUCU-UHFFFAOYSA-N
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Description

Hept-1-en-4-yl carbonochloridate (C₇H₁₁ClO₂) is a chloroformate ester characterized by a seven-carbon chain with a double bond at the 1-position and a carbonochloridate group (-O-CO-Cl) at the 4-position. This compound is part of the broader carbonochloridate family, which features a reactive carbonyl chloride moiety. Carbonochloridates are widely used in organic synthesis as acylating agents, particularly for introducing carbonate or carbamate functionalities . The presence of the alkenyl group in this compound introduces unique steric and electronic properties, influencing its reactivity and applications compared to simpler derivatives like ethyl or phenyl carbonochloridates.

Properties

CAS No.

88986-47-4

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

hept-1-en-4-yl carbonochloridate

InChI

InChI=1S/C8H13ClO2/c1-3-5-7(6-4-2)11-8(9)10/h3,7H,1,4-6H2,2H3

InChI Key

AXLLJULSEHVUCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-1-en-4-yl carbonochloridate can be synthesized through the reaction of hept-1-en-4-ol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:

Hept-1-en-4-ol+PhosgeneHept-1-en-4-yl carbonochloridate+HCl\text{Hept-1-en-4-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Hept-1-en-4-ol+Phosgene→Hept-1-en-4-yl carbonochloridate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.

Chemical Reactions Analysis

Types of Reactions

Hept-1-en-4-yl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form hept-1-en-4-ol and hydrochloric acid.

    Addition Reactions: The double bond in the hept-1-en-4-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.

    Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid produced during the reactions.

Major Products

The major products formed from the reactions of this compound include esters, amides, and other carbonochloridate derivatives, depending on the nucleophile used.

Scientific Research Applications

Hept-1-en-4-yl carbonochloridate has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound can be used to introduce functional groups into polymers, enhancing their properties and applications.

    Bioconjugation: this compound can be used to modify biomolecules, such as proteins and peptides, for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of hept-1-en-4-yl carbonochloridate involves the reactivity of the carbonochloridate group. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Substituent Molecular Formula Boiling Point (°C) Solubility (Key Solvents)
This compound Alkenyl (C₇H₁₁) C₇H₁₁ClO₂ Not reported Likely soluble in THF, toluene
Ethyl carbonochloridate Ethyl (C₂H₅) C₃H₅ClO₂ 95 Acetone, chloroform, THF
Phenyl carbonochloridate Aromatic (C₆H₅) C₇H₅ClO₂ Not reported Organic solvents (e.g., DCM)
4-Nitrophenyl carbonochloridate Electron-withdrawing nitro C₇H₄ClNO₄ Not reported Pyridine, DCM

Key Observations :

  • Electronic Effects: Aromatic derivatives (e.g., phenyl, 4-nitrophenyl) exhibit resonance stabilization, while the nitro group in 4-nitrophenyl carbonochloridate enhances electrophilicity, making it more reactive toward amines and alcohols .

Key Findings :

  • Hydrolysis Stability: Ethyl carbonochloridate hydrolyzes readily, while aromatic derivatives (e.g., phenyl) exhibit greater stability due to resonance .
  • Reduction Potential: Benzyl derivatives like 1-phenylethyl carbonochloridate have measured reduction potentials (-2.1 V vs. SCE), critical for electrochemical applications . Hept-1-en-4-yl’s redox behavior remains unstudied.

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